Methoxyphenylacetic acid

Vue d'ensemble

Description

Enantiomers of α -methoxyphenylacetic acid has been resolved as amide derivatives on chiral statinary phases by HPLC. α -Methoxyphenylacetic acid is also known as Trost′ s chiral acid.

DL-alpha-Methoxyphenylacetic acid is a benzyl ether.

Methoxyphenylacetic acid is a natural product found in Olea europaea with data available.

Mécanisme D'action

Target of Action

Phenolic acids, a group to which this compound belongs, are known to interact with various enzymes and receptors in the body .

Mode of Action

It’s known that phenolic acids, including this compound, exhibit antioxidant activity . They can donate hydrogen atoms or electrons to free radicals, neutralizing them and preventing oxidative damage .

Biochemical Pathways

Phenolic acids are known to influence various biochemical pathways due to their antioxidant properties . They can protect cellular components from oxidative damage, thereby maintaining the integrity of various biochemical pathways .

Pharmacokinetics

Phenolic acids are generally known for their high bioavailability and good water solubility . They can be absorbed in the stomach and transported through the intestinal wall into the blood .

Result of Action

As an antioxidant, it can neutralize free radicals, preventing oxidative damage at the molecular and cellular levels . This can help maintain cellular integrity and function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-methoxy-2-phenylacetic acid. Factors such as pH, temperature, and the presence of other compounds can affect its antioxidant activity . .

Analyse Biochimique

Biochemical Properties

It is known that the compound has been used in the synthesis of complex molecules such as alchivemycin A

Cellular Effects

It has been noted that the compound has cytotoxic potential

Molecular Mechanism

It is known that the compound can be involved in enzymatic reactions, as seen in the synthesis of alchivemycin A

Activité Biologique

Methoxyphenylacetic acid (MPAA) is a derivative of phenylacetic acid, which has garnered attention for its diverse biological activities. This compound is known to exhibit phytotoxic effects, influence plant growth, and possess potential therapeutic properties in various biological systems. This article aims to explore the biological activity of MPAA, highlighting its effects on plants, microorganisms, and potential implications in human health.

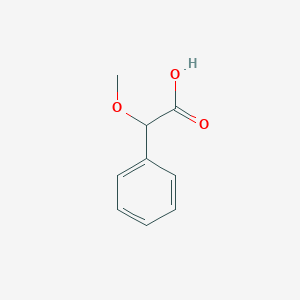

Chemical Structure and Properties

This compound can exist in several isomeric forms, with 3-methoxyphenylacetic acid (3-MOPAA) being one of the most studied variants. The chemical formula for MPAA is , and it features a methoxy group attached to a phenylacetic acid backbone.

1. Phytotoxicity

MPAA has been identified as a phytotoxin produced by various fungi, particularly Rhizoctonia solani. It plays a significant role in the pathogenicity of this fungus by inducing necrotic lesions in host plants such as rice and potato. Research indicates that MPAA can inhibit seed germination and root growth in several plant species, including cress and lettuce .

| Plant Species | Effect of MPAA |

|---|---|

| Cress | Inhibition of germination |

| Lettuce | Growth retardation |

| Rice | Induction of necrotic lesions |

| Potato | Development of necrotic lesions |

2. Microbial Activity

Studies have shown that MPAA exhibits antimicrobial properties against various pathogens. It has been implicated in the regulation of microbial biofilm formation and can impact the growth of bacteria such as Staphylococcus aureus and Bacillus subtilis. The production of MPAA by these microorganisms suggests its role in competitive interactions within microbial communities .

3. Human Health Implications

Emerging research indicates that MPAA may have protective effects against oxidative stress. For instance, phenolic compounds derived from honey containing MPAA have been shown to protect human erythrocytes from oxidative damage . This suggests potential applications in developing antioxidants or therapeutic agents.

Case Study 1: Phytotoxic Effects on Rice

A study investigated the effects of 3-MOPAA on rice plants, revealing that treatment with varying concentrations led to significant reductions in root length and biomass. The mechanism was attributed to increased production of reactive oxygen species (ROS), which are known to damage cellular structures.

- Concentration : 50 µg/mL

- Root Length Reduction : 30%

- Biomass Reduction : 25%

Case Study 2: Antimicrobial Activity

Another study assessed the antimicrobial efficacy of MPAA against Staphylococcus aureus. The results indicated that MPAA inhibited bacterial growth at concentrations as low as 100 µg/mL.

- Minimum Inhibitory Concentration (MIC) : 100 µg/mL

- Zone of Inhibition : 15 mm at 200 µg/mL

The biological activities of MPAA are mediated through several mechanisms:

- Induction of Oxidative Stress : MPAA enhances ROS production in plant cells, leading to oxidative damage.

- Inhibition of Enzyme Activity : It may inhibit specific enzymes involved in plant growth regulation.

- Antimicrobial Action : The compound disrupts bacterial cell membranes or interferes with metabolic pathways.

Applications De Recherche Scientifique

Chemical Synthesis

Synthetic Intermediate

Methoxyphenylacetic acid serves as an important intermediate in organic synthesis. It is utilized in the production of various pharmaceuticals and agrochemicals. For instance, it is a precursor for synthesizing compounds with potential therapeutic effects, including antidepressants and anti-inflammatory agents .

Preparation Methods

Several methods have been developed for synthesizing MPA:

- Hydrolysis of Benzyl Cyanide : This method involves generating benzyl cyanide and subsequently hydrolyzing it to produce MPA. Although this method yields high purity, it poses safety hazards due to the toxicity of sodium cyanide used in the process .

- Methyl Phenoxide Method : A more recent approach involves using methyl phenoxide and glyoxylic acid under mild conditions. This method is noted for its simplicity and efficiency, making it suitable for industrial applications .

Pharmaceutical Applications

Therapeutic Uses

MPA has been studied for its potential health benefits, particularly as an antioxidant. It is part of research exploring the role of phenolic acids in managing conditions like obesity and diabetes due to their bioactive properties .

Case Studies

- Antidepressant Development : Research indicates that derivatives of MPA can exhibit antidepressant activity. For example, the synthesis of venlafaxine, an antidepressant, involves MPA as a key intermediate .

- Cholinesterase Inhibition : MPA has shown potential as an inhibitor of acetylcholinesterase and butyrylcholinesterase enzymes, which are critical in neurodegenerative diseases like Alzheimer's .

Agricultural Applications

Fungicidal Properties

Research has demonstrated that MPA derivatives possess significant fungicidal activity. These compounds can be effective against various fungal pathogens, making them valuable in agricultural settings .

Pesticide Development

The development of new pesticides incorporating MPA derivatives has been explored due to their efficacy and lower environmental impact compared to traditional chemicals .

Analytical Applications

Detection Reagent

MPA is utilized as a reagent for detecting sodium ions in analytical chemistry. Its application in gravimetric determination showcases its versatility beyond synthetic uses .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Chemical Synthesis | Intermediate for pharmaceuticals and agrochemicals |

| Pharmaceutical Uses | Antidepressant synthesis; antioxidant properties |

| Agricultural Uses | Fungicidal activity; pesticide development |

| Analytical Chemistry | Detection reagent for sodium ions |

Propriétés

IUPAC Name |

2-methoxy-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-12-8(9(10)11)7-5-3-2-4-6-7/h2-6,8H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIWVBIXQCNRCFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9020829 | |

| Record name | 2-Methoxy-2-phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7021-09-2, 3966-32-3, 26164-26-1, 1701-77-5, 104-01-8 | |

| Record name | Methoxyphenylacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7021-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methoxyphenylacetic acid, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003966323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Methoxyphenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007021092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methoxyphenylacetic acid, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026164261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methoxyphenylacetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5665 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetic acid, .alpha.-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methoxy-2-phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-(methoxy)phenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.546 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (S)-(-)-alpha-methoxyphenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.159 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methoxy(phenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.394 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHOXYPHENYLACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MAT0P17A95 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methoxyphenylacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0301734 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Methoxyphenylacetic acid?

A1: this compound has the molecular formula C9H10O3 and a molecular weight of 166.17 g/mol.

Q2: Which spectroscopic techniques are commonly used to characterize this compound?

A2: Researchers utilize various spectroscopic techniques to characterize this compound, including infrared absorption spectroscopy (IR) [], nuclear magnetic resonance spectroscopy (NMR) [, , ], and mass spectrometry (MS) [, , ]. These techniques provide valuable information about the compound's structure, purity, and interactions.

Q3: How do researchers analyze this compound in biological samples?

A3: Various analytical methods have been employed to quantify this compound and its metabolites in biological samples. Gas chromatography coupled with mass spectrometry (GC/MS) is a common approach, particularly after enzymatic hydrolysis and solid phase extraction (SPE) []. Additionally, high-performance liquid chromatography (HPLC) with amperometric detection has been successfully used for simultaneous analysis of this compound and related compounds in urine [].

Q4: Can you elaborate on the role of monoamine oxidase (MAO) in the metabolism of this compound and related compounds?

A4: Studies have demonstrated that MAO plays a crucial role in the metabolism of various compounds structurally related to this compound. For instance, inhibition of MAO by tropolone significantly reduced the concentration of the dopamine metabolite 4-hydroxy-3-methoxyphenylacetic acid (homovanillic acid) in the mouse striatum, while causing a slight increase in the concentration of 3,4-dihydroxyphenylacetic acid (DOPAC) [, , ]. This suggests that the formation of these metabolites is intricately linked to MAO activity. Furthermore, research on the neurotoxin MPTP, which is metabolized by MAO-B to the toxic MPP+, indicates that species with high MAO activity in specific brain regions, like the substantia nigra, may be more susceptible to its neurotoxic effects [].

Q5: How does this compound impact mitochondrial respiration?

A5: Research suggests that this compound and its metabolites can inhibit mitochondrial respiration []. Specifically, 3,4-dihydroxyphenylacetic acid (DOPAC) exhibits potent inhibitory effects, likely due to catechol oxidation and quinone formation []. These findings highlight the potential for this compound and its metabolites to influence cellular energy production.

Q6: Are there any known phytotoxic effects of this compound?

A6: Studies have identified 3-methoxyphenylacetic acid (3-MOPAA) as a phytotoxin produced by the fungus Rhizoctonia solani AG-3 TB []. Exogenous application of 3-MOPAA to tobacco leaves resulted in necrosis, suggesting its role in the pathogenicity of this fungus []. Furthermore, m-methoxyphenylacetic acid (m-OMePAA), a derivative of m-hydroxyphenylacetic acid, also displayed phytotoxic effects on soybean growth and symbiotic nitrogen fixation [].

Q7: What are the applications of this compound in organic synthesis?

A7: this compound serves as a versatile building block in organic synthesis. For instance, it acts as a starting material in the Perkin condensation reaction to synthesize diphenylacrylic acids []. Furthermore, it is employed in synthesizing 6-substituted-2-(4-methoxyphenyl)-2,3-dihydrophenalen-1,3-diones, compounds with potential biological activity [].

Q8: How is this compound utilized in chiral resolution?

A8: this compound, specifically its enantiopure forms (R)- and (S)-methoxyphenylacetic acid, serves as effective resolving agents in the separation of racemic mixtures [, , , ]. For example, it enables the resolution of racemic 1-pyrindan-7-ol, a precursor for synthesizing rasagiline analogues, through the formation of diastereomeric esters []. Additionally, it facilitates the resolution of 3-aminopyrrolidine through the formation of diastereomeric salts [].

Q9: Can you provide details on the use of supercritical fluid technology in separating this compound enantiomers?

A9: Researchers have successfully employed supercritical fluid technology, specifically gas antisolvent precipitation, for the separation of this compound enantiomers []. This method involves reacting racemic this compound with an enantiopure resolving agent, such as (R)-1-cyclohexylethylamine, in supercritical carbon dioxide []. The differential solubility of the resulting diastereomeric salts in the supercritical fluid allows for their efficient separation.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.